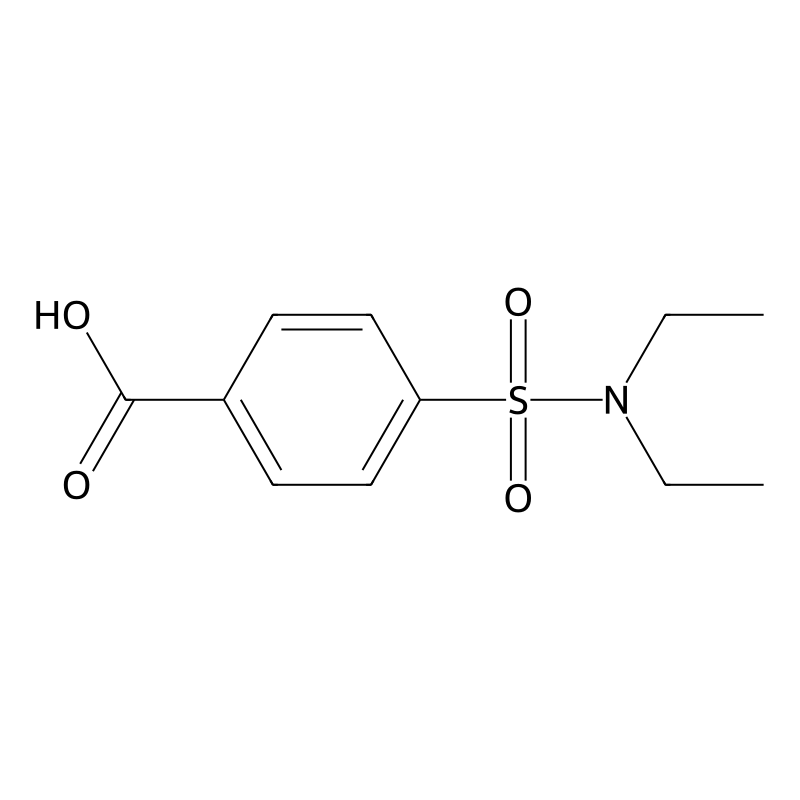Etebenecid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Etebenecid is a benzenesulfonic acid derivative recognized for its ability to act as a uricosuric agent. This means it helps to increase the excretion of uric acid in the urine, thereby reducing serum uric acid levels. The chemical structure of etebenecid allows it to interact effectively with renal transport mechanisms involved in uric acid handling .
Etebenecid is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the NAD+ salvage pathway []. NAD+ is a critical cellular metabolite that functions in numerous biological processes, including energy metabolism, cellular signaling, and DNA repair []. Etebenecid has been investigated for its potential therapeutic effects in various scientific research areas due to its ability to modulate NAD+ levels.
Etebenecid and Cancer Research
One area of scientific exploration for Etebenecid is in oncology. Studies have suggested that Etebenecid may have anti-tumorigenic properties by affecting cancer cell metabolism and promoting cancer cell death []. Etebenecid's ability to reduce NAD+ levels may hinder the growth and proliferation of cancer cells that are particularly reliant on NAD+ for survival []. Research is ongoing to determine the potential of Etebenecid as a therapeutic agent, either alone or in combination with other therapies, for various cancers [].
Etebenecid and Neurodegenerative Diseases
Another area of scientific interest for Etebenecid is in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are associated with impaired NAD+ metabolism and function in the brain [, ]. Studies are investigating whether Etebenecid, by influencing NAD+ levels, may offer neuroprotective benefits and slow the progression of these diseases [, ].
Etebenecid and Other Areas of Scientific Research
Etebenecid is also being explored for its potential applications in other scientific research areas, including:
- Aging: NAD+ levels decline with age, and some researchers believe that Etebenecid may have a role in promoting healthy aging by influencing NAD+ metabolism [].
- Cardiovascular Disease: Studies are investigating whether Etebenecid may improve cardiovascular health by modulating NAD+ signaling pathways [].
- Metabolic Disorders: Scientific research is ongoing to determine if Etebenecid can be beneficial in metabolic disorders such as diabetes by affecting cellular metabolism regulated by NAD+.
- Acid-Base Reactions: Etebenecid can act as an acid due to its sulfonic group, participating in proton transfer reactions.
- Conjugation Reactions: It may form conjugates with other compounds in biological systems, affecting its pharmacokinetics and efficacy.
- Oxidation: While specific oxidation pathways for etebenecid are not extensively documented, like many organic compounds, it may be susceptible to oxidative degradation under certain conditions .
Etebenecid exhibits significant biological activity primarily through its role as a uricosuric agent. It enhances renal clearance of uric acid by inhibiting the reabsorption processes in the renal tubules. This mechanism is particularly beneficial for patients suffering from gout or hyperuricemia. Additionally, studies suggest that etebenecid may interact with various biochemical pathways, potentially influencing drug metabolism and efficacy .
The synthesis of etebenecid typically involves several steps:
- Formation of the Benzenesulfonyl Group: This can be achieved through sulfonation of benzene derivatives.
- Coupling Reactions: Subsequent coupling with appropriate amines or other functional groups to create the final compound.
- Purification: Techniques such as recrystallization or chromatography are employed to obtain pure etebenecid.
Specific synthetic routes can vary based on desired yields and purity levels but generally follow these foundational steps .
Research indicates that etebenecid interacts with various transporters in the kidneys, particularly those involved in uric acid transport. It has been shown to inhibit the organic anion transporters (OATs), which play a crucial role in the renal handling of uric acid and other drugs. This interaction profile suggests that etebenecid could influence the pharmacokinetics of co-administered medications .
Several compounds share structural or functional similarities with etebenecid. Here are some notable examples:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Probenecid | Benzenesulfonic Acid Derivative | Uricosuric agent | Widely used for gout management |
| Sulfinpyrazone | Pyrazole Derivative | Uricosuric agent | Also has anti-inflammatory effects |
| Benzbromarone | Brominated Phenol | Uricosuric agent | More potent than probenecid |
Etebenecid is unique among these compounds due to its specific chemical structure and mechanism of action that emphasizes renal excretion rather than merely inhibiting uric acid production or promoting its breakdown .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Corrosive








